1-(2,5-dimethylphenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Description
1-(2,5-Dimethylphenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a piperazine moiety at position 2. The piperazine ring is further substituted with a 2,5-dimethylphenyl group. This structure combines aromatic, fluorinated, and nitrogen-rich components, which are common in bioactive molecules targeting neurological and metabolic pathways.
Properties
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5/c1-17-3-4-18(2)22(15-17)28-11-13-29(14-12-28)24-23-16-21(27-30(23)10-9-26-24)19-5-7-20(25)8-6-19/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJZBRJSUQTCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethylphenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 402.477 g/mol. The structure features a piperazine ring connected to a pyrazolo[1,5-a]pyrazine moiety, along with a fluorophenyl group and a dimethylphenyl substituent. The presence of these functional groups is significant for its biological activity.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C23H23FN6 |
| Molecular Weight | 402.477 g/mol |
| Key Functional Groups | Piperazine, Pyrazolo[1,5-a]pyrazine |
| Purity | Typically ≥ 95% |
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine have shown promising anticancer activity. For instance, compounds similar to the one have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study evaluated the effects of pyrazolo[1,5-a]pyrazine derivatives on human cancer cell lines, reporting an IC50 value in the low micromolar range, indicating potent activity against tumor cells .
Antimicrobial Properties
Some studies have highlighted the antimicrobial potential of piperazine derivatives. The compound may exhibit activity against both gram-positive and gram-negative bacteria due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Piperazine derivatives are known to act as serotonin receptor modulators, which can influence mood and anxiety disorders. Research has shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in synaptic clefts .
Case Studies
- Anticancer Efficacy : A study investigated the effects of a related piperazine derivative on breast cancer cells, demonstrating significant reductions in cell viability and alterations in apoptosis markers .
- Neuropharmacological Activity : In animal models, a structurally similar compound was tested for its effects on anxiety and depression-like behaviors, showing promise as a potential antidepressant .
- Antimicrobial Testing : A recent study evaluated the antimicrobial activity of several piperazine derivatives against Staphylococcus aureus and Escherichia coli, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Compounds like this one may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
- Enzyme Inhibition : Interaction with enzymes involved in neurotransmitter metabolism could enhance mood-regulating neurotransmitters.
- Membrane Disruption : Antimicrobial activity may stem from the ability to integrate into bacterial membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
Key Comparative Insights
Substituent Position and Receptor Specificity
- The 4-fluorophenyl group in the target compound (vs. 2-fluorophenyl in H9) may enhance sigma receptor subtype selectivity, as fluorination at para positions is associated with improved ligand-receptor interactions in CNS-targeted drugs .
- Piperazine Substitutions : The 2,5-dimethylphenyl group on the piperazine ring distinguishes the target compound from analogs like H9 and flunarizine. Bulky aryl groups (e.g., diphenylmethyl in flunarizine) are linked to prolonged metabolic stability but reduced blood-brain barrier permeability .
Pyrazine cores are more electron-deficient, which may enhance interactions with aromatic residues in enzyme active sites .
Pharmacokinetic and Metabolic Profiles Fluorinated analogs (e.g., flunarizine) exhibit slower hepatic clearance due to resistance to cytochrome P450-mediated oxidation. The target compound’s 4-fluorophenyl group may similarly delay metabolism compared to non-fluorinated analogs . N-Dealkylation Resistance: The 2,5-dimethylphenyl group on piperazine may reduce susceptibility to N-dealkylation, a common metabolic pathway for piperazine derivatives .
Functional Activity Compounds with pyrazolo-heterocycles (e.g., H13) show sigma-1 receptor agonism, which modulates dopamine release and NMDA receptor activity. The target compound’s pyrazolo-pyrazine core may share this mechanism, though empirical validation is needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

